

# A Comparative Guide to AG-270 in MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial data and patient outcomes for **AG-270**, a first-in-class inhibitor of methionine adenosyltransferase 2A (MAT2A). It is designed to offer an objective comparison with emerging alternative therapies for cancers harboring a methylthioadenosine phosphorylase (MTAP) deletion, a genetic alteration present in approximately 15% of all human cancers.[1] This guide is intended to support ongoing research and development efforts in this targeted oncology space.

### **Executive Summary**

AG-270 is an oral, potent, and reversible inhibitor of MAT2A, an enzyme crucial for the production of S-adenosylmethionine (SAM).[2][3] In cancer cells with MTAP deletion, the inhibition of MAT2A leads to a reduction in SAM levels, which in turn inhibits the function of Protein Arginine Methyltransferase 5 (PRMT5), ultimately inducing cell death.[2][4] The first-inhuman Phase 1 clinical trial (NCT03435250) of AG-270 demonstrated a manageable safety profile and early signs of clinical activity in patients with advanced, MTAP-deleted solid tumors. [2][3] This guide will delve into the specifics of this trial, presenting a detailed look at the patient outcomes and experimental methodologies. Furthermore, it will draw a comparison with the burgeoning class of MTA-cooperative PRMT5 inhibitors, which represent a primary alternative therapeutic strategy in this patient population.

#### **Data Presentation: AG-270 Clinical Trial Insights**



The following tables summarize the key quantitative data from the single-agent dose-escalation arm of the Phase 1 study of **AG-270** in patients with MTAP-deleted tumors.[5]

**Table 1: Patient Demographics and Baseline** 

Characteristics (N=40)

| Characteristic          | Value                                                                                                          |
|-------------------------|----------------------------------------------------------------------------------------------------------------|
| Median Age (years)      | 60.5                                                                                                           |
| Gender (Male/Female)    | 23 / 17                                                                                                        |
| Most Common Tumor Types | Bile Duct Cancer (17.5%), Pancreatic Cancer (17.5%), Non-small Cell Lung Cancer (12.5%), Mesothelioma (10%)[2] |
| Prior Lines of Therapy  | 1 (30%), 2 (22.5%), ≥3 (47.5%)[2]                                                                              |

## Table 2: Efficacy of Single-Agent AG-270 in the Phase 1

**Trial** 

| Efficacy Endpoint               | Result                                                   |
|---------------------------------|----------------------------------------------------------|
| Best Overall Response           |                                                          |
| Partial Response (PR)           | 2 patients (5%)[2][3]                                    |
| Stable Disease (SD) ≥16 weeks   | 5 patients (12.5%)[2][3]                                 |
| Maximum Tolerated Dose (MTD)    | 200 mg once daily (QD)                                   |
| Pharmacodynamic Response        |                                                          |
| Maximal Reduction in Plasma SAM | 54% to 70%[2][3]                                         |
| Reduction in Tumor SDMA Levels  | Average H-score reduction of 36.4% in paired biopsies[2] |

# Table 3: Common Treatment-Related Adverse Events (TRAEs) with Single-Agent AG-270 (Any Grade, ≥10% of





Patients)

| Adverse Event            | Frequency |
|--------------------------|-----------|
| Fatigue                  | 25%[2]    |
| Blood Bilirubin Increase | 15%[2]    |
| Hyperbilirubinemia       | 12.5%[2]  |
| Anemia                   | 10%[2]    |
| Thrombocytopenia         | 10%[2]    |

## Comparison with Alternative Therapies: MTA-Cooperative PRMT5 Inhibitors

A key alternative strategy for treating MTAP-deleted cancers involves the direct inhibition of PRMT5. A novel class of drugs, MTA-cooperative PRMT5 inhibitors, has shown promise by selectively targeting the PRMT5-MTA complex that accumulates in MTAP-deleted cells.[1]

## Table 4: Preliminary Efficacy of Select MTA-Cooperative PRMT5 Inhibitors in Clinical Trials



| Drug     | Trial Identifier | Tumor Types with<br>Responses                                                                          | Preliminary Objective Response Rate (ORR)                                                 |
|----------|------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| AMG 193  | NCT05094336      | NSCLC, Pancreatic, Biliary Tract, Esophageal/Gastric[6]                                                | Confirmed and unconfirmed partial responses observed across various tumor types[6]        |
| MRTX1719 | Phase 1/2        | Melanoma, Gallbladder Adenocarcinoma, Mesothelioma, NSCLC, Malignant Peripheral Nerve Sheath Tumors[7] | Objective responses observed[7]                                                           |
| GTA182   | Phase 1          | NSCLC[8]                                                                                               | 57.1% in MTAP-<br>deleted NSCLC<br>(preliminary)[8]                                       |
| TNG908   | NCT05275478      | Non-CNS tumors<br>(e.g., NSCLC,<br>pancreatic)[9]                                                      | No partial responses in glioblastoma; trial enrollment stopped for this indication[9][10] |

### **Experimental Protocols**

A detailed understanding of the methodologies employed in the **AG-270** clinical trial is crucial for the interpretation of the presented data.

### **Protocol 1: Patient Eligibility and Study Design**

 Inclusion Criteria: Patients with advanced solid tumors or lymphoma with homozygous deletion of CDKN2A/MTAP or loss of MTAP protein expression by immunohistochemistry (IHC) were eligible.[2][3]



Study Design: This was a Phase 1, open-label, multicenter study with a dose-escalation phase to determine the Maximum Tolerated Dose (MTD) of AG-270 as a single agent.[2][5]
 Patients received AG-270 orally once daily (QD) or twice daily (BID) in 28-day cycles.[2][3]

#### **Protocol 2: Pharmacodynamic Assessments**

- Plasma SAM Levels: Plasma concentrations of S-adenosylmethionine (SAM) were measured at baseline and after treatment to assess the degree of MAT2A inhibition.[2]
- Tumor SDMA Levels: Paired tumor biopsies were collected at baseline and at the end of the
  first cycle.[11] Immunohistochemistry (IHC) was used to measure the levels of symmetrically
  di-methylated arginine (SDMA) residues, a downstream marker of PRMT5 activity.[2] The Hscore was calculated to quantify the changes in SDMA levels.[2]

#### **Protocol 3: Efficacy and Safety Evaluation**

- Tumor Response: Tumor assessments were performed every two cycles using Response Evaluation Criteria in Solid Tumors (RECIST).[11]
- Safety Monitoring: Adverse events were graded according to the National Cancer Institute
   Common Terminology Criteria for Adverse Events (NCI-CTCAE).

#### **Mandatory Visualization**

The following diagrams illustrate key aspects of **AG-270**'s mechanism and the clinical trial workflow.





#### Click to download full resolution via product page

Caption: AG-270 signaling pathway in MTAP-deleted cancer cells.



Click to download full resolution via product page

Caption: Workflow of the AG-270 Phase 1 clinical trial.





Click to download full resolution via product page

Caption: Comparison of MAT2A and PRMT5 inhibition strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial -PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial -PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. onclive.com [onclive.com]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globenewswire.com [globenewswire.com]
- 9. Tango Therapeutics Shifts Focus from TNG908 to More Promising Cancer Drug Candidates, TNG462 and TNG456 [biopharmatrend.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [A Comparative Guide to AG-270 in MTAP-Deleted Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820335#ag-270-clinical-trial-data-and-patient-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



